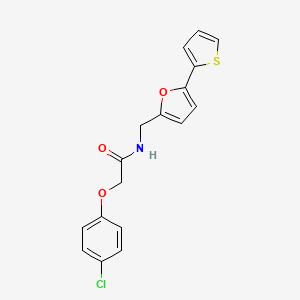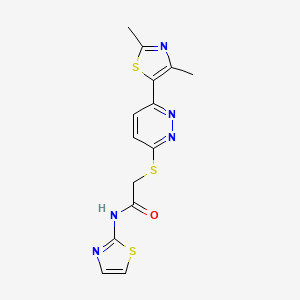
3-Ethoxycyclobutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxycyclobutane-1-sulfonyl chloride is a versatile small molecule with the chemical formula C6H11ClO3S and a molecular weight of 198.67 g/mol. This compound is characterized by its sulfonyl chloride functional group attached to a cyclobutane ring with an ethoxy substituent. It is primarily used in research and development for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxycyclobutane-1-sulfonyl chloride typically involves the chlorosulfonation of 3-ethoxycyclobutane. This reaction requires the use of chlorosulfonic acid (ClSO3H) under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions with stringent control over temperature, pressure, and reaction time to optimize yield and purity. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxycyclobutane-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride to sulfides or sulfoxides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Sulfides or sulfoxides
Substitution: Amides, esters, or thioethers
Aplicaciones Científicas De Investigación
3-Ethoxycyclobutane-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Ethoxycyclobutane-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as a good leaving group, facilitating the substitution process. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.
Comparación Con Compuestos Similares
3-Ethoxycyclobutane-1-sulfonyl chloride is unique due to its specific structural features and reactivity. Similar compounds include:
3-Methoxycyclobutane-1-sulfonyl chloride: Similar structure but with a methoxy group instead of ethoxy.
4-Methoxycyclohexane-1-sulfonyl chloride: Similar sulfonyl chloride group but with a cyclohexane ring.
2-Ethyloxane-4-sulfonyl chloride: Different ring structure but with a similar functional group.
Propiedades
IUPAC Name |
3-ethoxycyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-2-10-5-3-6(4-5)11(7,8)9/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPRRUMOGZJVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1692826-74-6 |
Source


|
| Record name | 3-ethoxycyclobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2737190.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2737193.png)

![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine](/img/structure/B2737195.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide](/img/structure/B2737197.png)
![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2737199.png)

![N-(diphenylmethyl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2737206.png)

![5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole](/img/structure/B2737210.png)

![2-[(2-Methylpropyl)amino]acetic acid hydrochloride](/img/structure/B2737212.png)
